molecular formula C13H18N4O B7505656 N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B7505656
M. Wt: 246.31 g/mol
InChI Key: AAPFRUAHWBLJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyridine derivatives and has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Mechanism of Action

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B cell receptor signaling. By inhibiting BTK, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In autoimmune diseases, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibits B cell activation and reduces autoantibody production, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibits the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis. In autoimmune diseases, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide reduces B cell activation and autoantibody production, thereby reducing inflammation and tissue damage. Additionally, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have immunomodulatory effects by inhibiting the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has shown efficacy in preclinical studies for the treatment of various cancers and autoimmune diseases, making it a promising candidate for further development. However, one limitation of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is its relatively short half-life, which may limit its efficacy in clinical settings.

Future Directions

There are several future directions for the development of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide. One potential direction is the combination of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide in clinical settings. Finally, the development of more potent and selective BTK inhibitors may provide additional therapeutic options for the treatment of cancers and autoimmune diseases.

Synthesis Methods

The synthesis of N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-3-cyanopyridine with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to form the intermediate compound 2-chloro-3-cyanopyridin-4-yl 2,2,6-trimethyl-4-oxo-1,3-dioxane-5-carboxylate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield the final product, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide.

Scientific Research Applications

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in various cancers and autoimmune diseases. Preclinical studies have shown that N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibits the growth of cancer cells and promotes apoptosis, making it a promising candidate for the treatment of hematological malignancies such as lymphoma and leukemia. Additionally, N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has also shown efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus by inhibiting B cell activation and reducing autoantibody production.

properties

IUPAC Name

N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-8(2)17-12-10(7-14-17)6-11(9(3)15-12)13(18)16(4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPFRUAHWBLJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NN(C2=N1)C(C)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.